![molecular formula C17H14N2O2 B6123984 8-(benzyloxy)-2-quinolinecarbaldehyde oxime](/img/structure/B6123984.png)
8-(benzyloxy)-2-quinolinecarbaldehyde oxime
Overview
Description
8-(benzyloxy)-2-quinolinecarbaldehyde oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been well-established, and it has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(benzyloxy)-2-quinolinecarbaldehyde oxime in lab experiments is that it has been well-studied and its synthesis has been well-established. It also has a variety of potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 8-(benzyloxy)-2-quinolinecarbaldehyde oxime. One direction is to further investigate its mechanism of action and its interactions with other proteins and molecules in the cell. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases and other conditions. Additionally, it could be studied for its potential applications in other areas of scientific research, such as cancer biology and neuroscience.
Synthesis Methods
The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime involves several steps, including the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzyloxyquinoline, which is then reacted with 2-chloroacetaldehyde to form 8-(benzyloxy)-2-quinolinecarbaldehyde. This compound is then converted to the oxime form using hydroxylamine.
Scientific Research Applications
8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
(NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-18-11-15-10-9-14-7-4-8-16(17(14)19-15)21-12-13-5-2-1-3-6-13/h1-11,20H,12H2/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYUETKRCCGPQS-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328178 | |
Record name | (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Benzyloxy)quinoline-2-carbaldehyde oxime | |
CAS RN |
433964-51-3 | |
Record name | (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.